molecular formula C17H21Cl2FN2O B14182080 3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide CAS No. 918430-02-1

3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide

Cat. No.: B14182080
CAS No.: 918430-02-1
M. Wt: 359.3 g/mol
InChI Key: XFTUEGLYINZLMF-UHFFFAOYSA-N
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Description

3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C17H21Cl2FN2O It is known for its unique structure, which includes a benzamide core substituted with dichloro, cyclobutyl, and fluoropiperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Cyclobutyl Group: The cyclobutyl group is attached through a substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with 3,5-dichlorobenzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Lacks the cyclobutyl and fluoropiperidinyl groups.

    4-Fluoropiperidine: Contains the piperidine ring with a fluorine atom but lacks the benzamide core.

    Cyclobutylbenzamide: Contains the cyclobutyl group and benzamide core but lacks the fluoropiperidinyl group.

Uniqueness

3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide is unique due to its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918430-02-1

Molecular Formula

C17H21Cl2FN2O

Molecular Weight

359.3 g/mol

IUPAC Name

3,5-dichloro-N-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C17H21Cl2FN2O/c18-13-8-12(9-14(19)10-13)16(23)21-11-17(20)4-6-22(7-5-17)15-2-1-3-15/h8-10,15H,1-7,11H2,(H,21,23)

InChI Key

XFTUEGLYINZLMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F

Origin of Product

United States

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